Propargyl chloride

Kinetics Radical Chemistry Atmospheric Chemistry

Propargyl chloride (3-chloro-1-propyne, C₃H₃Cl, MW 74.51) is a primary alkyl halide and terminal alkyne that serves as a versatile electrophilic propargylating agent in organic synthesis. It is characterized by a boiling point of 57.0–61.0°C and a flash point of approximately 18.9°C.

Molecular Formula C3H3Cl
Molecular Weight 74.51 g/mol
CAS No. 624-65-7
Cat. No. B105463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl chloride
CAS624-65-7
Synonyms1-Chloroprop-2-yne;  2-Propynyl Chloride;  3-Chloro-1-propyne;  3-Chloropropyne;  NSC 66411
Molecular FormulaC3H3Cl
Molecular Weight74.51 g/mol
Structural Identifiers
SMILESC#CCCl
InChIInChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2
InChIKeyLJZPPWWHKPGCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl Chloride (CAS 624-65-7): Procurement Guide for Differentiated Propargylation Reagent Selection


Propargyl chloride (3-chloro-1-propyne, C₃H₃Cl, MW 74.51) is a primary alkyl halide and terminal alkyne that serves as a versatile electrophilic propargylating agent in organic synthesis [1]. It is characterized by a boiling point of 57.0–61.0°C and a flash point of approximately 18.9°C . The compound participates in nucleophilic substitution, cross-coupling, and cycloaddition reactions, making it a strategic reagent for introducing the propargyl moiety into pharmaceuticals, polymers, and advanced materials [1].

Why Propargyl Chloride Cannot Be Casually Substituted with Propargyl Bromide or Other Alkynyl Halides


Despite their structural similarity, propargyl chloride and propargyl bromide exhibit fundamental differences in electrophilicity, reaction kinetics, and product selectivity. These differences arise from the distinct leaving group abilities of chloride versus bromide, which dictate reaction pathways, regiochemical outcomes, and safety profiles. As demonstrated in the quantitative evidence below, substituting one for the other can lead to altered kinetic orders [1], dramatically different degrees of substitution in polymer functionalization [2], and divergent regioselectivity in alkylation reactions [3]. These variations directly impact synthetic yield, product purity, and process safety—rendering generic substitution a high-risk decision for scientific and industrial applications.

Propargyl Chloride Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


Electrophilic Reactivity: Halogen Atom Addition Rate Coefficients Versus Propargyl Bromide

The rate coefficient for the addition of a chlorine atom to propargyl chloride (k = 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) is approximately 60 times greater than the rate coefficient for bromine atom addition to propargyl bromide (k = 2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) at 298 K and 665 Pa, as determined by cavity ring-down spectroscopy and ab initio calculations [1]. This directly quantifies the enhanced electrophilic reactivity of the chloride in radical-mediated halogen addition processes.

Kinetics Radical Chemistry Atmospheric Chemistry

SN2 Reaction Kinetics: Activation Energy and Rate Parameters for Iodide Substitution

In the bimolecular nucleophilic substitution (SN2) reaction with potassium iodide in anhydrous acetone, propargyl chloride exhibits an activation energy (Eₐ) of 19.88 kcal/mol compared to 16.81 kcal/mol for propargyl bromide [1]. The higher activation barrier for the chloride reflects the poorer leaving group ability of Cl⁻ versus Br⁻, translating to slower reaction rates under identical conditions.

Physical Organic Chemistry Nucleophilic Substitution Kinetic Analysis

Polymer Functionalization Efficiency: Degree of Substitution in Arabinogalactan Propargylation

In the propargylation of arabinogalactan (AG) under identical phase-transfer conditions (30-60% aqueous KOH/toluene), propargyl chloride achieves a degree of substitution (DS) of 1.8 with 70% yield, whereas propargyl bromide under the same conditions yields only DS values of 0.4-0.6 with yields of 44-65% [1]. This demonstrates a 3- to 4.5-fold higher functionalization efficiency for the chloride in this biopolymer modification application.

Polymer Chemistry Biopolymer Modification Degree of Substitution

Kinetic Order Divergence in Oxidative Addition to Platinum(II) Complexes

The oxidative addition of propargyl halides to the platinum(II) complex [PtMe₂(bipy)] reveals a fundamental mechanistic divergence: propargyl bromide follows second-order kinetics (first order in each reactant), while propargyl chloride follows third-order kinetics (first order in platinum complex, second order in propargyl chloride) in both acetone and benzene solvents [1]. This difference in kinetic order indicates distinct rate-determining steps and transition-state structures.

Organometallic Chemistry Reaction Mechanism Oxidative Addition

Hazard Profile: Comparative Combustion and Detonability Characteristics

A comprehensive evaluation of combustion characteristics and detonability of propargyl halides revealed that both propargyl chloride and propargyl bromide undergo monopropellant burning, but their ignitibility and tendency toward monopropellant burning can be reduced by dilution with toluene [1]. Notably, propargyl bromide is described as shock sensitive according to industrial safety assessments [2], whereas propargyl chloride can be used in industrial-scale propargyl ether synthesis with reduced hazard concerns during scale-up [2].

Process Safety Hazard Assessment Combustion Science

Procurement-Relevant Physical Properties: Boiling Point and Flash Point Comparison

Propargyl chloride exhibits a boiling point of 57.0–61.0°C at 760 mmHg and a flash point of 18.9–19.0°C . In contrast, propargyl bromide (CAS 106-96-7) has a higher boiling point of approximately 88–90°C and a flash point of approximately 10°C [1]. The lower boiling point of propargyl chloride facilitates removal by evaporation under mild conditions, while its higher flash point relative to propargyl bromide reduces some handling hazards associated with highly volatile flammables.

Physical Properties Procurement Specifications Handling and Storage

High-Value Application Scenarios for Propargyl Chloride Driven by Its Differentiated Performance Profile


High-Density Alkyne Functionalization of Biopolymers for Click Chemistry Conjugation

Propargyl chloride is the preferred reagent for achieving high degrees of substitution (DS up to 1.8) in biopolymer propargylation, as demonstrated with arabinogalactan [1]. This 3- to 4.5-fold DS advantage over propargyl bromide directly translates to higher alkyne loading for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation with azide-functionalized payloads (e.g., fluorophores, drugs, or targeting ligands). The resulting high-density functionalization is critical for applications requiring multivalent display or enhanced signal amplification in diagnostic and therapeutic bioconjugates.

Controlled Radical Halogenation for Mechanistic and Atmospheric Chemistry Studies

The 60-fold higher rate coefficient for halogen atom addition to propargyl chloride (k = 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) compared to propargyl bromide [1] makes the chloride the reagent of choice for kinetic studies requiring rapid radical generation. This property has been exploited in cavity ring-down spectroscopy experiments to probe halogen addition mechanisms and in shock tube studies to model high-temperature decomposition pathways relevant to combustion and atmospheric chemistry .

Industrial-Scale Synthesis of Aromatic Propargyl Ethers and Thermoset Resin Precursors

Patent literature explicitly identifies propargyl chloride as the preferred propargyl halide for large-scale manufacture of aromatic propargyl ethers from bisphenol A and related hydroxyaromatic compounds, achieving 85-97% yields under phase-transfer catalysis [1]. The reduced shock sensitivity of propargyl chloride relative to propargyl bromide is cited as a key factor enabling safer scale-up and commercial accessibility [1]. These propargyl ethers serve as critical precursors for high-performance thermoset resins used in aerospace composites and electronic encapsulation materials.

Photolytic Generation of Propargyl Radicals for Fundamental Reaction Dynamics

Propargyl chloride serves as an efficient photolytic precursor for generating propargyl radicals (HCCCH₂) upon 157 nm or 193 nm laser excitation [1]. This application leverages the compound's clean photodissociation pathway to produce radicals for crossed molecular beam scattering experiments and transient infrared absorption spectroscopy, enabling fundamental studies of unimolecular dissociation dynamics and radical recombination kinetics relevant to hydrocarbon combustion and interstellar chemistry.

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